molecular formula C17H11BrN2O2 B11068799 5-(4-bromophenyl)-1,3-dihydro-2H-[1]benzofuro[3,2-e][1,4]diazepin-2-one

5-(4-bromophenyl)-1,3-dihydro-2H-[1]benzofuro[3,2-e][1,4]diazepin-2-one

Cat. No.: B11068799
M. Wt: 355.2 g/mol
InChI Key: ANFGFBGFAXCROQ-UHFFFAOYSA-N
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Description

5-(4-bromophenyl)-1,3-dihydro-2H-1benzofuro[3,2-e][1,4]diazepin-2-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by the presence of a bromophenyl group attached to a benzofurodiazepinone core, which contributes to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromophenyl)-1,3-dihydro-2H-1benzofuro[3,2-e][1,4]diazepin-2-one typically involves multi-step reactions. One common method includes the formation of a chalcone derivative using Claisen–Schmidt condensation, followed by Michael addition with 1,3-dimethylbarbituric acid . Another approach involves the reaction of 8-(4-bromobenzoyl)-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-1,6,7-trione with benzylamine in acetonitrile at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves standard organic synthesis techniques, including condensation reactions, cyclization, and purification steps to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-bromophenyl)-1,3-dihydro-2H-1benzofuro[3,2-e][1,4]diazepin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and solvents like acetonitrile or dimethylformamide .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzofurodiazepinone derivatives, while substitution reactions can introduce various functional groups onto the bromophenyl moiety.

Scientific Research Applications

5-(4-bromophenyl)-1,3-dihydro-2H-1benzofuro[3,2-e][1,4]diazepin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)-1,3-dihydro-2H-1benzofuro[3,2-e][1,4]diazepin-2-one involves its interaction with specific molecular targets. One known target is the P2X4 receptor, a purinergic receptor activated during ischemic stroke. The compound acts as an antagonist, inhibiting the receptor’s activity and providing neuroprotective effects . This inhibition helps reduce post-stroke damage and improve outcomes in preclinical models.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-bromophenyl)-1,3-dihydro-2H-1benzofuro[3,2-e][1,4]diazepin-2-one is unique due to its specific substitution pattern and the presence of both benzofuro and diazepinone moieties. This combination contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C17H11BrN2O2

Molecular Weight

355.2 g/mol

IUPAC Name

5-(4-bromophenyl)-1,3-dihydro-[1]benzofuro[3,2-e][1,4]diazepin-2-one

InChI

InChI=1S/C17H11BrN2O2/c18-11-7-5-10(6-8-11)15-17-16(20-14(21)9-19-15)12-3-1-2-4-13(12)22-17/h1-8H,9H2,(H,20,21)

InChI Key

ANFGFBGFAXCROQ-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=C(C(=N1)C3=CC=C(C=C3)Br)OC4=CC=CC=C42

Origin of Product

United States

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